8-Bromonaphthalene-1-carbonyl chloride is a chemical compound with the molecular formula C₁₁H₆BrClO. It is classified as a carbonyl chloride, indicating the presence of both a carbonyl group (C=O) and a chloride group (Cl) in its structure. This compound appears as a white crystalline solid and has a melting point of approximately 70-72 °C. Its molecular weight is 281.52 g/mol, and it exhibits a density of 1.55 g/cm³. While it is sparingly soluble in water, it dissolves well in organic solvents like chloroform, benzene, and ethanol .
The synthesis of 8-Bromonaphthalene-1-carbonyl chloride typically involves the reaction of 8-bromonaphthalen-1-ol with oxalyl chloride. This reaction may be facilitated by catalysts such as dimethylformamide or pyridine. Following synthesis, purification techniques like recrystallization or chromatography are employed to obtain a pure product.
8-Bromonaphthalene-1-carbonyl chloride serves as an important reagent in organic synthesis, particularly for introducing carbonyl chloride groups into various organic compounds. Its unique structure allows for diverse applications in chemical research and development, especially in the synthesis of pharmaceuticals and agrochemicals .
Several compounds share structural similarities with 8-Bromonaphthalene-1-carbonyl chloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 8-Bromo-1-naphthoic acid | C₁₁H₇BrO₂ | Contains a carboxylic acid group; less reactive |
| 8-Bromonaphthalene-2-carboxylic acid | C₁₁H₇BrO₂ | Similar structure but different position of carboxylic |
| Methyl 3-bromonaphthalene-1-carboxylate | C₁₂H₉BrO₂ | Ester form; used in different synthetic pathways |
Uniqueness: The presence of the carbonyl chloride functional group in 8-Bromonaphthalene-1-carbonyl chloride makes it particularly reactive compared to its analogs that contain carboxylic acid or ester functionalities. This reactivity allows for versatile applications in organic synthesis not readily achievable with similar compounds.